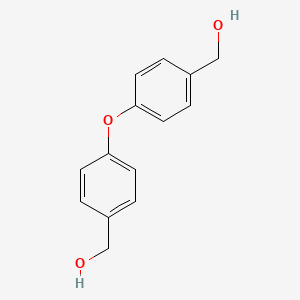
1,4-Pentanediol, (4S)-
描述
1,4-Pentanediol, (4S)-, also known as (4S)-1,4-Pentanediol, is a chiral diol with the molecular formula C5H12O2. It is a versatile compound used in various industrial applications, particularly in the production of polymers, resins, and plasticizers. Its unique structure and properties make it an important building block in the chemical industry .
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Pentanediol can be synthesized through several methods, including the catalytic hydrogenation of levulinic acid and γ-valerolactone. One common method involves the use of copper chromite as a catalyst under high hydrogen pressure and elevated temperatures . Another method involves the catalytic conversion of furfural using a combination of Amberlyst-15 and Ru-FeOx/AC catalysts .
Industrial Production Methods: Industrial production of 1,4-Pentanediol typically involves the hydrogenation of biomass-derived levulinic acid or its derivatives, such as alkyl levulinate and γ-valerolactone. The process requires high-pressure hydrogenation and the use of metal catalysts to achieve high yields and selectivity .
化学反应分析
1,4-Pentanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: 1,4-Pentanediol can be oxidized to produce 1,4-pentanedione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1,4-pentanediol from its corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include 1,4-pentanedione, esters, and ethers, depending on the specific reagents and conditions used.
科学研究应用
作用机制
The mechanism of action of 1,4-Pentanediol involves its ability to undergo various chemical transformations, making it a versatile intermediate in chemical synthesis. Its molecular targets and pathways include the catalytic hydrogenation of carbonyl compounds and the formation of esters and ethers through substitution reactions . The compound’s reactivity is influenced by the presence of functional groups and the specific catalysts used in the reactions.
相似化合物的比较
1,4-Pentanediol can be compared with other similar diols, such as 1,5-pentanediol, 1,2-pentanediol, and 2,4-pentanediol. These compounds share similar chemical properties but differ in their molecular structures and reactivity:
1,5-Pentanediol: Similar to 1,4-Pentanediol but with the hydroxyl groups positioned at the first and fifth carbon atoms.
1,2-Pentanediol: Has hydroxyl groups at the first and second carbon atoms, making it more reactive in certain chemical reactions.
2,4-Pentanediol: Features hydroxyl groups at the second and fourth carbon atoms.
1,4-Pentanediol’s unique position of hydroxyl groups at the first and fourth carbon atoms makes it particularly suitable for specific industrial applications, such as the production of biodegradable polymers and environmentally friendly materials .
属性
CAS 编号 |
24347-57-7 |
|---|---|
分子式 |
C5H12O2 |
分子量 |
104.15 g/mol |
IUPAC 名称 |
(4S)-pentane-1,4-diol |
InChI |
InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
InChI 键 |
GLOBUAZSRIOKLN-YFKPBYRVSA-N |
SMILES |
CC(CCCO)O |
手性 SMILES |
C[C@@H](CCCO)O |
规范 SMILES |
CC(CCCO)O |
沸点 |
202.0 °C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)













